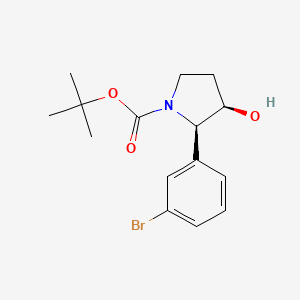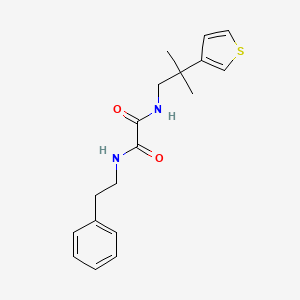
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide, also known as MPX or MPX-004, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPX is a synthetic compound that belongs to the class of oxalamides and has been found to exhibit potent pharmacological effects.
Scientific Research Applications
Fluorescent Probes for Metal Ions
Research has shown the development of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions such as Hg2+ and Cu2+. These polymers exhibit high selectivity towards certain metal ions in aqueous solutions, making them promising candidates for environmental monitoring and chemical sensing applications. The detection mechanism involves fluorescence quenching or enhancement upon metal ion interaction, offering a path for the development of novel fluorescent probes for metal ion detection in various environmental and biological contexts (Guo et al., 2014).
Antimicrobial Activity
Studies have synthesized and characterized novel compounds related to thiophene derivatives, examining their anti-diabetic and anti-inflammatory activities. These compounds have shown significant activity against blood glucose levels and inflammation in experimental models, suggesting their potential utility in therapeutic applications against diabetes and inflammation. Such research highlights the importance of thiophene derivatives in developing new pharmacological agents (Gopi & Dhanaraju, 2018).
Organic Photovoltaics and Electronic Materials
Research into conjugated polymers and fullerene composites has identified methods for enhancing the photoconductivity and charge mobility in bulk heterojunction films. These advancements are crucial for the development of more efficient organic photovoltaic (OPV) devices. By modifying the internal structure of these films, researchers have achieved significant improvements in device performance, offering insights into the fabrication and optimization of OPVs for renewable energy applications (Peet et al., 2006).
Chemical Sensing and Molecular Recognition
The development of fluorescent probes for specific ion detection, such as aluminum ions, has been demonstrated. These probes exhibit significant fluorescence enhancement in the presence of target ions, enabling sensitive and selective detection in complex matrices. This research underscores the role of novel chemical sensors in environmental monitoring, healthcare diagnostics, and industrial process control (Wang et al., 2016).
properties
IUPAC Name |
N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(22)16(21)19-10-8-14-6-4-3-5-7-14/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMGYTMYHOXYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)
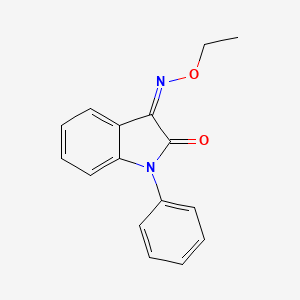
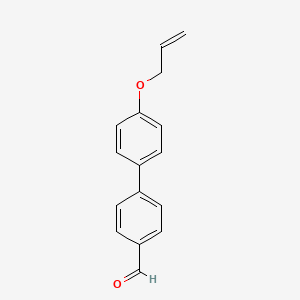
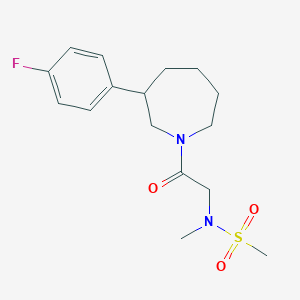
![N-1,3-benzodioxol-5-yl-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2700334.png)
![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)
![Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate](/img/structure/B2700336.png)
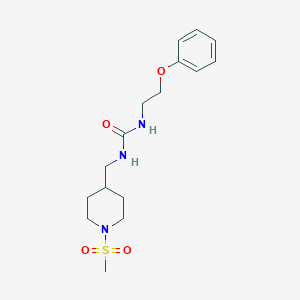
![N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2700338.png)
![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)
